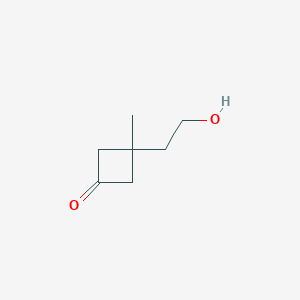
3-(2-Hydroxyethyl)-3-methylcyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxyethyl)-3-methylcyclobutan-1-one is an organic compound with a unique cyclobutanone structure This compound is characterized by a hydroxyethyl group and a methyl group attached to the cyclobutanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-3-methylcyclobutan-1-one can be achieved through several methods. One common approach involves the reaction of 3-methylcyclobutanone with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Another method involves the use of 3-methylcyclobutanone and ethylene glycol in the presence of an acid catalyst. This reaction requires heating to facilitate the formation of the hydroxyethyl group on the cyclobutanone ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of solid catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)-3-methylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the cyclobutanone ring can be reduced to form a corresponding alcohol.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.
Substitution: Nucleophiles such as alkyl halides or amines can react with the hydroxyethyl group in the presence of a base.
Major Products Formed
Oxidation: The major product is 3-(2-carboxyethyl)-3-methylcyclobutan-1-one.
Reduction: The major product is 3-(2-hydroxyethyl)-3-methylcyclobutan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Hydroxyethyl)-3-methylcyclobutan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethyl)-3-methylcyclobutan-1-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclobutanone ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxyethyl)-1H,3H-quinazoline-2,4-dione: This compound has a similar hydroxyethyl group but differs in its core structure.
2-Hydroxyethyl methacrylate: It shares the hydroxyethyl group but has a different functional group and application.
Uniqueness
3-(2-Hydroxyethyl)-3-methylcyclobutan-1-one is unique due to its cyclobutanone ring structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
113994-98-2 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)-3-methylcyclobutan-1-one |
InChI |
InChI=1S/C7H12O2/c1-7(2-3-8)4-6(9)5-7/h8H,2-5H2,1H3 |
InChI Key |
GHLRIOGPBCXWPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















